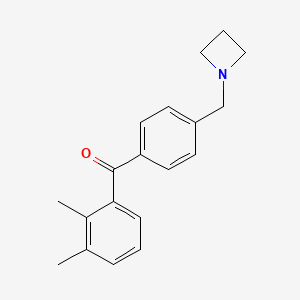

4'-Azetidinomethyl-2,3-dimethylbenzophenone

Description

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-5-3-6-18(15(14)2)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKSJZYTASTONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642803 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-58-6 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note and Synthesis Protocol for 4'-Azetidinomethyl-2,3-dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proposed synthesis of 4'-Azetidinomethyl-2,3-dimethylbenzophenone, a novel benzophenone derivative with potential applications in medicinal chemistry.[1][2][3] The benzophenone scaffold is a ubiquitous structure in numerous biologically active compounds, and the incorporation of an azetidine moiety can significantly enhance pharmacokinetic properties such as solubility and metabolic stability.[4] This protocol outlines a robust two-step synthetic pathway, commencing with a Friedel-Crafts acylation to construct the benzophenone core, followed by a reductive amination to introduce the azetidinomethyl group.

Introduction to this compound

Benzophenone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The unique structural and electronic characteristics of the benzophenone framework make it a valuable scaffold for the design of novel therapeutic agents.[2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant attention in drug discovery.[4] Its inclusion in a molecule can impart favorable physicochemical properties, such as increased sp³ character, which often leads to improved solubility and metabolic stability.[4] The synthesis of this compound represents a logical step in the exploration of new chemical space for drug development, combining the established pharmacological relevance of the benzophenone core with the beneficial properties of the azetidine moiety.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the Friedel-Crafts acylation of 1,2-dimethylbenzene with 4-formylbenzoyl chloride to yield the key intermediate, 4'-formyl-2,3-dimethylbenzophenone. The subsequent step is a reductive amination of this intermediate with azetidine to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4'-Formyl-2,3-dimethylbenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[5][6] This protocol details the synthesis of the key intermediate, 4'-formyl-2,3-dimethylbenzophenone.

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) |

| 1,2-Dimethylbenzene | C₈H₁₀ | 106.17 |

| 4-Formylbenzoyl chloride | C₈H₅ClO₂ | 168.58 |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

| Hexane | C₆H₁₄ | 86.18 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 4-formylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Aromatic Substrate Addition: To the resulting mixture, add a solution of 1,2-dimethylbenzene (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4'-formyl-2,3-dimethylbenzophenone.[7]

Part 2: Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8][9][10] This protocol describes the final step to obtain the target molecule.

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) |

| 4'-Formyl-2,3-dimethylbenzophenone | C₁₆H₁₄O₂ | 238.28 |

| Azetidine | C₃H₇N | 57.10 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 |

| Acetic Acid | CH₃COOH | 60.05 |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4'-formyl-2,3-dimethylbenzophenone (1.0 eq) in dichloroethane (DCE) in a round-bottom flask, add azetidine (1.2 eq).

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.[11]

-

Dichloromethane and dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

-

Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent.

Conclusion

This application note provides a detailed, albeit proposed, synthetic protocol for this compound. The described two-step sequence, utilizing a Friedel-Crafts acylation followed by a reductive amination, is based on well-established and reliable organic transformations. This guide is intended to provide researchers with a solid foundation for the synthesis of this and related novel benzophenone derivatives for further investigation in drug discovery and development.

References

- BenchChem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation.

- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.

- MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.

- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- Sciencemadness Discussion Board. (2014). Preparation of Benzophenone.

- MDPI. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.

- RSC Publishing. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.

- National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- National Center for Biotechnology Information. (2010). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents.

- WordPress. (n.d.). Reductive Amination.

- Myers, J. W. (n.d.). Chem 115 C-N Bond-Forming Reactions: Reductive Amination.

- Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube.

- ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses.

- Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.

- Chemical Pharmaceutical Bulletin. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.

- National Center for Biotechnology Information. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Safe Handling and Storage of Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in medicinal chemistry and drug development. Their inherent ring strain, while contributing to unique reactivity and conformational rigidity, also presents specific challenges regarding their stability, handling, and storage.[1][2] This guide provides a comprehensive overview of best practices for the handling and storage of azetidine derivatives, ensuring the integrity of these valuable compounds and the safety of laboratory personnel. The principles outlined herein are grounded in an understanding of the chemical properties of azetidines, aiming to mitigate degradation and ensure reproducible experimental outcomes.

Chemical Stability and Degradation Pathways of Azetidine Derivatives

The stability of the azetidine ring is a critical consideration. While more stable than the highly strained three-membered aziridines, the approximately 25.4 kcal/mol of ring strain in azetidines makes them susceptible to various degradation pathways not typically observed in larger ring systems.[3]

Acid-Mediated Ring Opening

One of the most common degradation pathways for azetidines is acid-mediated ring opening. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. This can lead to the formation of linear amine derivatives. For instance, N-substituted aryl azetidines have been shown to undergo intramolecular ring-opening decomposition in acidic conditions through nucleophilic attack by a pendant amide group.[3] The rate of this decomposition is highly pH-dependent, with significantly faster degradation observed at lower pH values.

Hydrolytic Degradation

Forced degradation studies on azetidine-containing drug candidates have demonstrated that hydrolysis is a primary degradation mechanism, particularly through the cleavage of amide bonds if present in the substituents.[4][5] Additionally, under strong hydrolytic conditions, the azetidine ring itself can be susceptible to opening, especially after protonation of the ring nitrogen, which forms a reactive azetidinium ion.[4]

Photodegradation and Thermal Decomposition

While specific quantitative data on the photostability of a wide range of azetidine derivatives is not extensively published, it is prudent to assume that, like many organic molecules, they may be sensitive to light. Photochemical reactions can provide energy for ring-opening or other rearrangements.[6] Similarly, while azetidines are generally considered thermally stable and easy to handle, elevated temperatures can promote degradation, especially for less stable derivatives.[4][7]

Oxidative Degradation

The nitrogen atom in the azetidine ring can be susceptible to oxidation, particularly if it is a secondary amine. The use of oxidizing agents is a known stress condition in forced degradation studies and can lead to the formation of various oxidation products.[8]

Recommended Storage Conditions

Proper storage is paramount to preserving the purity and integrity of azetidine derivatives. The following table summarizes general and specific storage recommendations.

| Parameter | General Recommendation | Specific Considerations & Rationale |

| Temperature | Store in a cool, dry place.[9] | For many derivatives, refrigeration (2-8°C) is recommended.[10] For long-term storage or for particularly sensitive compounds, freezing (-20°C) may be appropriate. Always consult the supplier's specific recommendations. |

| Atmosphere | Store in a tightly sealed container.[11] | For hygroscopic derivatives, such as azetidine hydrochlorides, or for compounds sensitive to air oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent degradation.[12] |

| Light | Protect from light.[11] | Amber vials or storage in a dark cabinet is recommended to prevent potential photodegradation. |

| Incompatible Materials | Store away from strong acids and strong oxidizing agents.[10] | Contact with acids can catalyze ring-opening reactions. Oxidizing agents can lead to the formation of undesired byproducts. |

Safe Handling Protocols

Due to their potential reactivity and biological activity, all azetidine derivatives should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with azetidine compounds.

| PPE Category | Recommended Equipment |

| Eye and Face Protection | Chemical splash goggles or a full-face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. |

| Body Protection | A chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhaling vapors or dust, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

| Footwear | Closed-toe, chemical-resistant shoes. |

Protocol for Handling Liquid Azetidine Derivatives

Many azetidine derivatives are liquids at room temperature and may be volatile or air-sensitive.

Objective: To safely dispense and handle liquid azetidine derivatives while minimizing exposure and preventing degradation.

Materials:

-

Liquid azetidine derivative in a sealed container

-

Appropriate PPE (as listed above)

-

Chemical fume hood

-

Syringes and needles (oven-dried if the compound is moisture-sensitive)

-

Inert gas source (e.g., nitrogen or argon) with a manifold or balloon setup

-

Septum-sealed reaction vessel (oven-dried if necessary)

-

Waste container for contaminated materials

Procedure:

-

Preparation: Ensure the chemical fume hood is functioning correctly. Don all required PPE. If the compound is air or moisture-sensitive, prepare an inert gas setup.[13]

-

Inert Atmosphere (if required): For air-sensitive liquids, purge the reaction vessel with an inert gas.[14]

-

Dispensing:

-

For small volumes, use a dry, inert gas-purged syringe to pierce the septum of the storage container and withdraw the desired amount of liquid.

-

To prevent back-pressure issues, a needle connected to an inert gas bubbler can be inserted into the headspace of the storage container.

-

Quickly transfer the liquid to the reaction vessel.

-

-

Cleaning: Immediately after use, rinse the syringe and needle with a suitable quenching solvent (e.g., isopropanol followed by water) in the fume hood. Dispose of the rinsate and any contaminated materials in the appropriate hazardous waste container.

Protocol for Handling Solid Azetidine Derivatives

Solid azetidine derivatives, particularly hydrochloride salts, can be hygroscopic and require careful handling.

Objective: To accurately weigh and dispense solid azetidine derivatives, especially those that are hygroscopic.

Materials:

-

Solid azetidine derivative

-

Appropriate PPE

-

Analytical balance

-

Spatula

-

Weighing paper or weighing boat

-

Container with a secure lid

-

For hygroscopic solids: a glove box or a balance with a draft shield in a low-humidity environment.

Procedure:

-

Preparation: Don all necessary PPE. Ensure the weighing area is clean and free of drafts.

-

Handling Hygroscopic Solids:

-

If possible, handle highly hygroscopic solids inside a glove box with a controlled atmosphere.[15]

-

If a glove box is not available, minimize the time the container is open to the atmosphere.

-

Have all necessary equipment ready before opening the container.

-

-

Weighing:

-

Tare the weighing vessel on the analytical balance.

-

Quickly transfer the desired amount of the solid to the weighing vessel using a clean spatula.

-

Immediately and securely close the storage container.

-

Record the weight.

-

-

Dispensing: Promptly transfer the weighed solid to the reaction vessel or for solution preparation.

-

Cleaning: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials in the designated waste container.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Minor Spill Cleanup Protocol

This protocol is for small spills that can be safely managed by trained laboratory personnel.

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Evacuate and Ventilate: If the substance is volatile, evacuate the immediate area and ensure adequate ventilation by working in a fume hood.

-

Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

-

Contain the Spill:

-

For Liquids: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow, starting from the outside and working inwards.[9]

-

For Solids: Gently cover the spill with a damp paper towel to avoid generating dust.

-

-

Clean Up:

-

Carefully scoop the absorbed material or the covered solid into a labeled, sealable hazardous waste container.

-

Clean the spill area with a suitable decontaminating solution. For basic azetidines, a dilute solution of acetic acid can be used for neutralization, followed by a thorough rinse with soap and water.[9]

-

-

Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.

-

Report the Incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.

Major Spill

For large spills, or spills of highly toxic azetidine derivatives:

-

Evacuate the area immediately.

-

Alert others and activate the emergency alarm.

-

If safe to do so, close the doors to the affected area to contain the spill.

-

Contact your institution's emergency response team immediately.

Stability Assessment Protocols

Regularly assessing the purity and stability of stored azetidine derivatives is crucial for ensuring the reliability of experimental results.

Visual Inspection

A simple yet effective first step is the regular visual inspection of the stored compound. Any changes in color, clarity (for liquids), or physical state should be noted and may indicate degradation.

Stability-Indicating HPLC Method Development and Protocol

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact active pharmaceutical ingredient (API) from its degradation products, thus providing a quantitative measure of stability.[16][17]

Key Principles for Method Development:

-

Forced Degradation Studies: To develop a stability-indicating method, the azetidine derivative should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).[8][18] This will generate potential degradation products that need to be separated by the HPLC method.

-

Column and Mobile Phase Selection: Reversed-phase HPLC is commonly used for small molecules. The choice of column (e.g., C18, C8) and mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) should be optimized to achieve good separation of the parent compound from its degradants.[19][20]

-

Detection: UV detection is often suitable for azetidine derivatives containing a chromophore. A photodiode array (PDA) detector is advantageous as it can help in peak purity analysis. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

General Protocol for Stability Assessment by HPLC:

-

Sample Preparation: Accurately weigh a known amount of the azetidine derivative and dissolve it in a suitable solvent to a known concentration.

-

Standard Preparation: Prepare a standard solution of a reference standard of the azetidine derivative at a known concentration.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the chosen mobile phase.

-

Inject the standard solution to establish the retention time and response of the pure compound.

-

Inject the sample solution.

-

-

Data Analysis:

-

Compare the chromatogram of the sample to that of the standard.

-

Identify and quantify the peak corresponding to the intact azetidine derivative.

-

Identify and quantify any new peaks, which are potential degradation products. The percentage of the parent compound remaining can be calculated to assess stability.

-

Visualizations

Experimental Workflow for Handling Air-Sensitive Liquid Azetidine Derivatives

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. tcichemicals.com [tcichemicals.com]

- 13. web.mit.edu [web.mit.edu]

- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 15. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. acdlabs.com [acdlabs.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. scispace.com [scispace.com]

Preparation of 4'-Azetidinomethyl-2,3-dimethylbenzophenone stock solutions

Application Note & Protocol

Topic: Strategic Preparation of High-Fidelity Stock Solutions for 4'-Azetidinomethyl-2,3-dimethylbenzophenone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation, handling, and storage of stock solutions for the novel research compound this compound. Recognizing that specific physicochemical data for this compound is not widely published, this guide emphasizes a first-principles approach, combining established best practices for laboratory solutions with structural-class-based assumptions.[1][2] The protocols herein are designed to be self-validating, empowering researchers to establish robust and reproducible experimental conditions. We will cover safety precautions, solvent selection, detailed protocols for primary stock and aqueous working solutions, and troubleshooting.

Compound Profile & Physicochemical Characteristics

This compound is a complex organic molecule featuring a benzophenone core, known for its photochemical properties, and an azetidine moiety, a four-membered nitrogen-containing heterocycle often explored in medicinal chemistry.[3][4] The precise, experimentally determined properties of this specific isomer are not yet cataloged in public databases. Therefore, the following characteristics are based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Rationale & Source |

| Molecular Formula | C₂₀H₂₃NO | Derived from chemical structure. |

| Molecular Weight | 293.41 g/mol | Calculated from the molecular formula. Crucially, always use the exact molecular weight provided on the manufacturer's Certificate of Analysis (COA) for your specific lot. |

| Appearance | Expected to be an off-white to yellow crystalline solid. | Based on common benzophenone derivatives.[5] |

| Predicted Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Dichloromethane. | The large, nonpolar benzophenone structure dominates the molecule's character.[5] While the azetidine group adds some polarity, it is insufficient to confer aqueous solubility. The principle of "like dissolves like" suggests solubility in polar aprotic or other organic solvents. |

Critical Safety & Handling Mandates

While a specific Safety Data Sheet (SDS) for this compound may not be available, the known hazards of substituted benzophenones warrant stringent safety measures.[6][7][8] Treat this compound as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood to avoid inhalation of fine powders or aerosols.[9]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

The Cornerstone of Reproducibility: Stock Solution Best Practices

The use of concentrated stock solutions is a fundamental laboratory practice that enhances accuracy, saves time, and ensures consistency across experiments.[1][10][11]

-

Accuracy through Mass: Weighing a larger mass of solute for a concentrated stock solution minimizes the relative error from the balance compared to weighing milligram or microgram quantities for individual experiments.[2][12]

-

Solvent Selection: The ideal solvent fully dissolves the compound at the desired concentration and is compatible with downstream applications. For cell-based assays, DMSO is a common choice, but its final concentration in the working solution must be carefully controlled (typically <0.5%) to avoid cellular toxicity.[13]

-

Stability: Compounds are often more stable when stored at high concentrations in an appropriate solvent, which can inhibit bacterial growth and may slow chemical degradation compared to dilute aqueous solutions.[10][12]

-

Documentation: Meticulous labeling is non-negotiable. Every vial must be clearly marked with the compound name, concentration, solvent, date of preparation, and preparer's initials.[10]

Protocol I: Empirical Determination of Optimal Solvent

Objective: To identify the most suitable solvent for preparing a high-concentration stock solution. This preliminary step is vital for novel compounds.

Materials:

-

This compound powder

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Candidate solvents (See Table 2)

Table 2: Recommended Solvents for Initial Solubility Testing

| Solvent | Class | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds. Standard for biological screening libraries. |

| Ethanol (100%) | Polar Protic | A common, less toxic alternative to DMSO for some applications. |

| Dichloromethane (DCM) | Nonpolar | Useful for chemical synthesis applications; generally incompatible with biological assays. |

| Acetone | Polar Aprotic | Strong solvent, but high volatility can make concentration difficult to maintain. |

Procedure:

-

Weigh approximately 1-2 mg of the compound into four separate microcentrifuge tubes. Record the exact mass for each.

-

To the first tube, add the first candidate solvent (e.g., DMSO) dropwise via micropipette.

-

After adding a small volume (e.g., 50 µL), cap the tube and vortex vigorously for 30-60 seconds.

-

Visually inspect for complete dissolution against a bright background.

-

If the solid remains, continue adding the solvent in small, known increments, vortexing after each addition, until the compound is fully dissolved.

-

Record the total volume of solvent required to dissolve the known mass.

-

Repeat steps 2-6 for each candidate solvent.

-

Calculate the approximate solubility in mg/mL or Molarity for each solvent. Select the solvent that provides the desired concentration with the minimum volume.

Protocol II: Preparation of a 10 mM Primary Stock Solution in DMSO

Objective: To accurately prepare a 10 mM stock solution, a common starting concentration for drug discovery and cell biology applications.

Materials & Equipment:

-

This compound (using MW from COA; 293.41 g/mol for this example)

-

Anhydrous/spectroscopic grade DMSO

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flask (e.g., 5 mL or 10 mL)[2]

-

Weighing paper or boat

-

Spatula

-

Calibrated micropipettes or glass pipettes

-

Vortex mixer

-

Amber, screw-cap cryovials for aliquoting

Workflow for Primary Stock Solution Preparation

Caption: Workflow for preparing a primary stock solution.

Calculations:

The key is to determine the mass of solute needed. The formula is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

Table 3: Example Calculation for a 10 mL of 10 mM Stock

| Parameter | Value |

| Desired Concentration | 10 mM = 0.010 mol/L |

| Final Volume | 10 mL = 0.010 L |

| Molecular Weight | 293.41 g/mol |

| Calculated Mass | 0.010 mol/L * 0.010 L * 293.41 g/mol = 0.0029341 g = 2.93 mg |

Step-by-Step Procedure:

-

Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 2.93 mg of this compound. Expert Tip: It is more accurate to weigh an amount close to your target (e.g., 3.10 mg), record the exact weight, and then adjust the final volume of solvent to achieve the desired 10 mM concentration.[2]

-

Transfer: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. Ensure all powder is transferred by tapping the weighing paper.

-

Initial Solubilization: Add approximately 7 mL of DMSO to the flask.

-

Dissolution: Cap the flask securely and vortex until all solid particles have completely dissolved. Gentle warming in a water bath (30-40°C) or brief sonication can aid dissolution, but check for compound stability first if possible.

-

Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO until the bottom of the meniscus touches the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is perfectly homogeneous.

-

Aliquoting & Storage: Immediately dispense the solution into single-use aliquots (e.g., 20 µL or 100 µL) in amber cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[13]

-

Storage: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[13]

Protocol III: Preparation of Aqueous Working Solutions

Objective: To dilute the high-concentration DMSO stock into an aqueous buffer or cell culture medium for final use.

Logical Flow for Dilution to Working Solution

Caption: Decision process for diluting stock solutions.

Procedure (Example: 10 µM final concentration in 10 mL of media):

-

Calculation (C₁V₁ = C₂V₂):

-

C₁ = 10 mM (Stock Concentration)

-

V₁ = ? (Volume of stock to add)

-

C₂ = 10 µM = 0.010 mM (Final Concentration)

-

V₂ = 10 mL (Final Volume)

-

V₁ = (C₂V₂) / C₁ = (0.010 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL

-

-

Execution:

-

Pipette 10 mL of the desired aqueous buffer or cell culture medium into a sterile tube.

-

While vortexing or swirling the tube, add the 10 µL of the 10 mM DMSO stock solution. Adding the small volume of organic solvent to the large volume of aqueous solution while mixing is critical to prevent the compound from precipitating.

-

The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

-

Troubleshooting

Table 4: Common Issues and Solutions

| Problem | Possible Cause | Recommended Solution |

| Compound fails to dissolve in the primary solvent. | Insufficient solvent volume; poor solvent choice; compound has low purity. | Gradually add more solvent. If solubility is still poor, consider a different solvent from Protocol I. Sonication or gentle warming may help. |

| Precipitate forms when diluting stock into aqueous buffer. | Compound has low aqueous solubility ("crashed out"). | Perform a serial dilution; create an intermediate stock in a co-solvent mixture if the application allows. Ensure vigorous mixing during dilution. |

| Inconsistent experimental results between batches. | Stock solution degradation; inaccurate initial preparation; freeze-thaw cycles. | Prepare fresh stock solution. Always aliquot new stocks to avoid freeze-thaw cycles. Re-verify calculations and weighing technique. |

References

-

FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

-

G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

-

Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

- Google Patents. (n.d.). EP0855379B1 - Methods for the preparation of benzophenone derivatives.

- Google Patents. (n.d.). WO2011089385A1 - New processes for producing benzophenone derivatives.

- Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.

-

Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient preparation of novel benzophenone derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4,4'-Methoxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dimethylbenzophenone. Retrieved from [Link]

Sources

- 1. fastercapital.com [fastercapital.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmchemsci.com [jmchemsci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4'-Dimethylbenzophenone - Safety Data Sheet [chemicalbook.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

- 12. phytotechlab.com [phytotechlab.com]

- 13. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of Dimethylbenzophenones

Introduction: Strategic Synthesis of Aryl Ketones

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Mason Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds to aromatic rings.[1][2][3] This reaction facilitates the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[4] This guide provides an in-depth examination of the methods for synthesizing dimethylbenzophenones, focusing on the acylation of xylene isomers with benzoyl chloride.

A primary challenge in the Friedel-Crafts acylation of substituted aromatic compounds is controlling the regioselectivity.[5] When acylating a dimethylbenzene (xylene), the two activating methyl groups direct the incoming electrophile, leading to specific isomeric products. Understanding and controlling these directing effects is paramount for achieving high yields of the desired dimethylbenzophenone isomer. This document will explore both classical and modern catalytic approaches, providing detailed protocols and explaining the fundamental principles that govern these powerful synthetic transformations.

Pillar 1: The Reaction Mechanism and Regiochemical Control

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[5][6] The process is initiated by the activation of an acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst.

Key Mechanistic Steps:

-

Formation of the Acylium Ion: The Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the halogen of the benzoyl chloride. This complexation weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1][6][7]

-

Electrophilic Attack: The electron-rich π-system of the xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[8] This regenerates the aromatic ring and releases the final ketone product.

Unlike the related Friedel-Crafts alkylation, the acylium ion is stabilized by resonance and does not undergo rearrangement.[6][8] Furthermore, the product ketone contains an electron-withdrawing carbonyl group that deactivates the aromatic ring, preventing further acylation reactions.[2][6] This ensures that monoacylation is the predominant outcome.

Caption: General mechanism of Friedel-Crafts acylation.

Causality of Regioselectivity in Xylene Acylation

The two methyl groups on the xylene ring are electron-donating, activating the ring towards electrophilic attack and directing the incoming acyl group to specific positions (ortho and para to the methyl groups).[9][10]

-

p-Xylene (1,4-dimethylbenzene): All available positions are equivalent (ortho to one methyl group and meta to the other). Acylation yields a single product: 2,5-dimethylbenzophenone .

-

o-Xylene (1,2-dimethylbenzene): The methyl groups direct to the 4- and 5-positions. The 4-position is generally favored due to reduced steric hindrance, leading primarily to 3,4-dimethylbenzophenone .

-

m-Xylene (1,3-dimethylbenzene): The directing effects of the two methyl groups reinforce each other at the 4- and 6-positions, and also direct to the 2-position. The 4-position is the most electronically activated and sterically accessible, making 2,4-dimethylbenzophenone the major product.[11]

Caption: Regiochemical control in the acylation of m-xylene.

Pillar 2: Experimental Methodologies & Protocols

The choice of catalyst is the primary differentiating factor in Friedel-Crafts acylation protocols. Classical methods rely on stoichiometric Lewis acids, while modern approaches utilize recyclable solid acid catalysts.

Method A: Classical Homogeneous Catalysis using Aluminum Chloride (AlCl₃)

This is the traditional and most widely practiced method. A key feature is the requirement for a stoichiometric amount, or even a slight excess, of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2] This complex must be hydrolyzed during the workup to liberate the final product.

Protocol 1: Synthesis of 2,4-Dimethylbenzophenone via AlCl₃ Catalysis

Materials:

-

m-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed ice

Safety Precautions:

-

Anhydrous AlCl₃ reacts violently with water, liberating corrosive HCl gas. It is also an irritant and corrosive. Handle with care in a fume hood, weigh quickly, and keep containers tightly sealed.[12][13]

-

Benzoyl chloride is a lachrymator and is corrosive. Handle exclusively in a fume hood.[12]

-

DCM is a volatile solvent. All operations should be performed in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture. Flush the entire apparatus with an inert gas like nitrogen.[12]

-

Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 molar equivalents) in anhydrous DCM.

-

Initial Cooling: Cool the suspension to 0°C using an ice/water bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 molar equivalent) dropwise to the cooled suspension via the dropping funnel with vigorous stirring over 15-20 minutes.

-

Addition of m-Xylene: Add m-xylene (1.0 molar equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.[12]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[5][12] This step hydrolyzes the aluminum-ketone complex and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.[5][12]

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude dimethylbenzophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Method B: Heterogeneous Catalysis using Solid Acids

To address the environmental and practical drawbacks of AlCl₃ (e.g., large quantities of corrosive waste), solid acid catalysts have been developed.[4] These materials, such as zeolites or metal oxides supported on a solid matrix, offer significant advantages including catalyst recyclability, simplified product workup, and reduced environmental impact.[11][14][15]

An excellent example is the use of iron oxide supported on HY zeolite (Fe₂O₃/HY), which has shown high efficiency and selectivity for the acylation of m-xylene with benzoyl chloride, producing 2,4-dimethylbenzophenone in high yield.[11]

Protocol 2: Synthesis of 2,4-Dimethylbenzophenone via Fe₂O₃/HY Solid Acid Catalysis (Representative)

Materials:

-

m-Xylene

-

Benzoyl chloride

-

Fe₂O₃/HY catalyst

-

A suitable high-boiling solvent (or solvent-free conditions may apply)

Procedure:

-

Catalyst Activation: The solid acid catalyst (Fe₂O₃/HY) is typically activated by heating under vacuum to remove any adsorbed water before use.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Fe₂O₃/HY catalyst, m-xylene (1.0 molar equivalent), and benzoyl chloride (1.0-1.2 molar equivalents).

-

Reaction: Heat the mixture to the optimized reaction temperature (e.g., 100-140°C) with vigorous stirring. The reaction time can range from a few hours to 24 hours depending on the catalyst activity.[11][16] Monitor the reaction by TLC or GC.

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration.

-

Product Isolation: The filtrate contains the product. The excess starting material and solvent (if used) can be removed by vacuum distillation.

-

Purification: The resulting crude product is then purified by vacuum distillation or recrystallization, similar to Method A.

-

Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent, dried, and reactivated by heating for reuse in subsequent batches.[11]

Pillar 3: Data Presentation and Workflow Visualization

Comparison of Acylation Methodologies

| Parameter | Method A: Classical AlCl₃ | Method B: Solid Acid (Fe₂O₃/HY) | Reference |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Iron Oxide on HY Zeolite | [11][17] |

| Catalyst Loading | Stoichiometric (>1.0 eq.) | Catalytic (e.g., weight %) | [2][11] |

| Solvent | Dichloromethane (DCM) | Often solvent-free or high-boiling solvent | [11][12] |

| Temperature | 0°C to Room Temperature | Elevated (e.g., 130°C) | [11][12] |

| Typical Yield | ~90% | >94% | [11][17] |

| Workup | Aqueous Quench & Extraction | Simple Filtration | [11][12] |

| Key Advantage | High reactivity, well-established | Catalyst is reusable, green, simple workup | [11][15] |

| Key Disadvantage | Large waste stream, corrosive, moisture-sensitive | Higher temperature, potentially longer reaction time | [11][13] |

Experimental Workflows

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. vaia.com [vaia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. websites.umich.edu [websites.umich.edu]

- 13. beyondbenign.org [beyondbenign.org]

- 14. Design of an efficient magnetic brush solid acid and its catalytic use in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Purification of benzophenone derivatives by column chromatography

Technical Support Center: Purification of Benzophenone Derivatives

Introduction

Benzophenone derivatives are ubiquitous scaffolds in medicinal chemistry (e.g., UV filters, photoinitiators, p38 MAP kinase inhibitors). Their purification presents a unique dichotomy: non-polar derivatives (e.g., alkyl-substituted) elute rapidly and often co-elute with starting materials, while polar derivatives (e.g., hydroxyl- or amino-benzophenones) suffer from severe peak tailing due to hydrogen bonding with the silica stationary phase.

This guide moves beyond basic textbook protocols. It is designed to help you troubleshoot complex separations, optimize resolution (

Phase 1: Method Development & Solvent Selection

Q1: My TLC shows good separation, but the column failed. How do I translate TLC

A: The "Golden Rule" of

-

The Causality: On a TLC plate, solvent evaporation is continuous, artificially sharpening bands. In a closed column, diffusion dominates.

-

The Fix: Target a TLC

of 0.15 – 0.20 in your chosen solvent system for the component of interest. If your product runs at

Q2: Hexane/Ethyl Acetate vs. DCM/Methanol: Which system should I choose?

A: This depends entirely on the functionalization of your benzophenone core.

| Derivative Class | Recommended Solvent System | Mechanistic Rationale |

| Non-polar (Alkyl, Halogenated) | Hexane / EtOAc | Standard normal phase. Benzophenone is moderately polar; Hexane provides retention, EtOAc provides elution power. |

| Moderately Polar (Nitro, Methoxy) | DCM / Hexane | Dichloromethane (DCM) solubilizes aromatic rings better than hexane via |

| Highly Polar (Hydroxyl, Amino, Carboxylic) | DCM / MeOH (0-10%) | Methanol is required to disrupt strong H-bonds with silica. Critical: See "Tailing" section below for modifiers. |

Phase 2: Standard Operating Protocol (Flash Chromatography)

Protocol: Gradient Purification of Substituted Benzophenones

1. Sample Preparation (Solid Load Technique):

-

Why: Benzophenones often have poor solubility in non-polar mobile phases. Liquid loading in a strong solvent (like DCM) causes "band broadening" before the run starts.

-

Step: Dissolve crude mixture in minimal DCM. Add silica gel (ratio 1:2 mass/mass). Evaporate to dryness on a rotovap until a free-flowing powder remains.

2. Column Equilibration:

-

Flush the column with 3 Column Volumes (CV) of the starting mobile phase (usually 100% Hexane or 95% Hexane/5% EtOAc). This removes trapped air and heat of solvation.

3. The Gradient Profile:

-

Isocratic Hold: 0% B for 2 CVs (stabilizes the baseline).

-

Linear Ramp: 0% to 40% B over 15 CVs. (Standard screening gradient).

-

Flush: 100% B for 3 CVs.

4. Detection:

-

Monitor at 254 nm (strong

-

Phase 3: Troubleshooting & FAQs

Q3: My hydroxybenzophenone (e.g., 2-hydroxy-4-methoxybenzophenone) is streaking/tailing badly. How do I fix peak symmetry?

A: Tailing is caused by the "Silanol Effect." The acidic protons of surface silanols (Si-OH) on the silica gel hydrogen bond with the carbonyl oxygen or the phenolic hydroxyl of your derivative.

-

The Fix: Add 0.1% Acetic Acid or Formic Acid to the mobile phase.

-

Why it works: The acid keeps the silanols protonated and suppresses the ionization of your phenolic protons, forcing the molecule into a single, neutral state that elutes cleanly.

Q4: I cannot separate the 2,4'-isomer from the 4,4'-isomer. They co-elute.

A: Isomers often have identical polarity but different shapes (sterics).

-

Strategy 1 (Solvent Selectivity): Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . Toluene participates in

- -

Strategy 2 (Loading): Reduce sample load to <1% of the silica mass. Isomer separation requires high theoretical plate counts, which are destroyed by overloading.

Q5: My product precipitates on the column ("Crashes out").

A: This is common with crystalline benzophenones when the gradient moves from a good solvent (DCM load) to a poor solvent (Hexane mobile phase).

-

The Fix: Use a "solubility bridge." Add 5-10% DCM to your Hexane bottle (Solvent A). This ensures the baseline solubility is high enough to keep the compound in solution during the initial isocratic hold.

Visualizations

Figure 1: Method Development Workflow

Caption: Logical flow for selecting the optimal stationary and mobile phases based on compound properties.

Figure 2: Troubleshooting Logic Tree

Caption: Step-by-step diagnostic process for resolving common chromatographic failures.

References

-

BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of 3-Acetylbenzophenone - Recrystallization Protocol. Retrieved from [1]

-

LibreTexts Chemistry. (2022). 5.5: Separation Theory - Structural Considerations of Benzophenone on Silica. Retrieved from [5]

- Teledyne ISCO. (2023). Flash Chromatography Troubleshooting Guide: Peak Tailing and Fronting.

-

Journal of Chromatography A. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Retrieved from

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

Sources

Technical Support Center: Stability of 4'-Azetidinomethyl-2,3-dimethylbenzophenone in DMSO

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the Stability of 4'-Azetidinomethyl-2,3-dimethylbenzophenone in DMSO.

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in Dimethyl Sulfoxide (DMSO). Given the compound's specific structural motifs—a photosensitive benzophenone core and a strained azetidine ring—understanding its stability is critical for ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) & Core Stability Profile

This section addresses the most common questions regarding the handling and storage of this compound in DMSO.

Q1: What are the primary structural stability concerns for this compound in DMSO?

The stability of this compound in DMSO is influenced by three main factors inherent to its structure:

-

Benzophenone Core (Photostability): The benzophenone moiety is a well-known photosensitizer that strongly absorbs UV light.[1] This property makes the compound highly susceptible to photodegradation. When dissolved in DMSO, excited benzophenone triplets can sensitize the solvent, leading to the photodecomposition of the compound itself.[2]

-

Azetidine Ring (Chemical Stability): The four-membered azetidine ring is sterically strained.[3] This strain can render the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic or aqueous conditions.[4] The stability of N-substituted azetidines can be significantly influenced by the nature of the substituent and the pH of the solution.[5]

-

DMSO as a Solvent: While DMSO is an excellent solvent for a wide range of compounds, it is not entirely inert.[6] It is hygroscopic (readily absorbs water from the atmosphere), and this water content can be more detrimental to compound stability than oxygen.[7][8] Furthermore, DMSO can participate in photochemical reactions, as mentioned above.[2]

Q2: What are the best practices for preparing and storing stock solutions in DMSO?

To maximize the shelf-life and integrity of your compound stock, adhere to the following guidelines:

-

Solvent Quality: Always use high-purity, anhydrous (or low water content) DMSO.

-

Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and moisture.

-

Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

-

Temperature: Store stock solutions at -20°C or -80°C. While many compounds are stable for weeks at 4°C, long-term storage at room temperature is strongly discouraged as it can lead to significant degradation over time.[9]

-

Aliquoting: Prepare smaller, single-use aliquots from your main stock solution to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture and contaminants.

Q3: How significant is the risk of photodegradation?

The risk is highly significant. Benzophenones are designed to absorb UV radiation, and this energy can initiate degradation pathways.[1][10] Even ambient lab lighting can contribute to compound degradation over extended periods. It is imperative to treat this compound as light-sensitive at all stages of handling, from weighing to solution preparation and use in assays.

Q4: Will freeze-thaw cycles degrade my compound?

For many compounds stored in DMSO, a limited number of freeze-thaw cycles do not cause significant compound loss, provided the process is managed correctly (e.g., thawing under a nitrogen atmosphere).[7][8] However, the primary risk with repeated cycles is the introduction of atmospheric water into the stock vial each time it is opened. Therefore, preparing single-use aliquots is the most robust strategy to ensure stability.

Q5: Does the water content in my DMSO really matter?

Yes, it is a critical factor. DMSO is highly hygroscopic.[6] The presence of water can facilitate hydrolysis, particularly of the strained azetidine ring. Studies on general compound libraries have shown that water is a more significant cause of compound loss in DMSO than oxygen.[7][8] While some storage protocols successfully use a 90/10 DMSO/water mixture, this is highly compound-dependent, and for a molecule with a labile group like azetidine, minimizing water content is the safest approach.[11][12]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Problem: I'm observing a progressive loss of compound activity or a decrease in its concentration in my stock solution.

This is a classic indicator of compound instability. Use the following workflow to diagnose the root cause.

Caption: Hypothesized degradation pathways.

-

Run a DMSO Blank: Inject a sample of the exact same DMSO you used for your stock solution (stored in the same type of vial) to rule out solvent-related artifacts.

-

Characterize the New Peaks: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the impurity. Does the mass correspond to the addition of water (hydrolysis, +18 Da) or oxygen (oxidation, +16 Da)?

-

Perform a Forced Degradation Study (Protocol 3.2): Intentionally stress the compound under various conditions (acid, base, oxidation, light). If the peaks generated under specific stress conditions match the unexpected peaks in your sample, you have likely identified the degradation pathway. [13][14]

Section 3: Standard Operating Protocols

These protocols provide a framework for systematically assessing the stability of your compound.

Protocol 3.1: Short-Term Stability Assessment in DMSO

Objective: To determine the stability of the compound in DMSO under typical laboratory storage and handling conditions.

Methodology:

-

Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

-

Aliquoting: Immediately dispense 50 µL aliquots into four sets of amber LC vials.

-

Storage Conditions:

-

Set A: Room Temperature (RT), exposed to ambient light.

-

Set B: Room Temperature (RT), protected from light (wrapped in foil).

-

Set C: 4°C, protected from light.

-

Set D: -20°C, protected from light (this is your baseline control).

-

-

Time Points: Analyze one vial from each set at T=0, 24 hours, 72 hours, and 1 week.

-

Analysis: Use a validated stability-indicating LC-MS method to determine the purity of the compound. Calculate the remaining percentage of the parent compound relative to the T=0, -20°C sample.

Protocol 3.2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and establish the intrinsic stability profile of the compound, which is essential for developing a stability-indicating analytical method. [15][16] Methodology:

-

Prepare separate solutions of the compound (~1 mg/mL) for each condition. Aim for 5-20% degradation. [13]

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C. Check at 2, 6, and 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C. Check at 2, 6, and 24 hours.

-

Oxidation: Add 3% H₂O₂. Store at RT, protected from light. Check at 2, 6, and 24 hours.

-

Photolytic Degradation: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber with UV/Vis light. Analyze alongside a dark control.

-

Thermal Degradation: Incubate a solid sample and a DMSO solution at 80°C (protected from light).

For all conditions, neutralize the sample before LC-MS analysis.

Section 4: Data Summary & Interpretation

Table 1: Summary of Potential Degradation Factors & Mitigation Strategies

| Factor | Structural Moiety Affected | Potential Outcome | Mitigation Strategy |

| Light (UV/Ambient) | Benzophenone Core | Photodegradation, loss of purity | Work in low light, use amber vials, wrap containers in foil. |

| Water (Moisture) | Azetidine Ring | Hydrolytic ring-opening | Use anhydrous DMSO, store in desiccated conditions, aliquot. |

| Elevated Temperature | Whole Molecule | Accelerated degradation | Store at ≤ -20°C for long-term; avoid leaving at RT. |

| pH Extremes (Acid/Base) | Azetidine Ring | Acid/base-catalyzed hydrolysis | Ensure DMSO is free of acidic/basic impurities; buffer assay solutions. |

Table 2: Example Data from a Short-Term Stability Study (Protocol 3.1)

| Condition | Time Point | % Parent Compound Remaining | Observations |

| RT, Light | 24 hours | 75.2% | Two major degradant peaks observed. |

| RT, Dark | 24 hours | 98.9% | Minor new peak detected. |

| 4°C, Dark | 1 week | 99.5% | No significant degradation. |

| -20°C, Dark | 1 week | 99.8% (Control) | Stable. |

This example data clearly indicates a primary sensitivity to light and relative stability when stored protected from light at or below 4°C.

References

-

Forbes, M. D. E., & Ruberu, S. R. (2002). Biphotonic photochemistry of benzophenones in dimethylsulphoxide: a flash photolysis EPR study. Molecular Physics, 100(8), 1255-1262. [Link]

-

Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

-

St-Denis, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26645–26653. [Link]

-

ABX advanced biochemical compounds. (2022). Safety Data Sheet. [Link]

-

Yufeng, W. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

-

St-Denis, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

-

Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

-

Chromatography Forum. (2010). Detection of DMSO. [Link]

-

Johnson, W., et al. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

MDPI. (2020). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 25(23), 5707. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

-

Johnson, W., et al. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics (Draft Report). Cosmetic Ingredient Review. [Link]

-

PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]

-

Gkeka, P. T., et al. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 26(19), 5994. [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]

-

Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

-

Lin, C. C., et al. (2009). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Journal of Hazardous Materials, 168(2-3), 1460-1465. [Link]

-

Lee, H. J., & Lee, H. (2009). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Science and Technology, 60(5), 1209-1217. [Link]

-

Rawat, T., & Singh, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 114, 1-22. [Link]

-

Ui, K., et al. (2004). An improved method for the analysis of dimethyl sulfoxide in water samples. Analytical Sciences, 20(1), 223-225. [Link]

-

Patel, Y. P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38403-38407. [Link]

-

Ui, K., et al. (2004). An improved method for the analysis of dimethyl sulfoxide in water samples. PubMed. [Link]

-

ResearchGate. (n.d.). Azetidine ring formation via the Yang reaction. [Link]

-

Frontiers. (2023). A novel near-infrared II viscosity-responsive probe for surgical fluorescence guidance: laboratory investigation in a murine subcutaneous glioma model. Frontiers in Oncology, 13, 1234567. [Link]

-

ResearchGate. (n.d.). Predicted pathways of DMSO degradation processes. [Link]

-

Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 218-225. [Link]

-

Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. [Link]

-

Kitaguchi, T., et al. (1998). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2611-2616. [Link]

-

ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes. [Link]

-

ResearchGate. (2014). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. [Link]

-

ResearchGate. (n.d.). Degradation pathways of DMSO during UV/H 2 O 2 treatment. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 13. longdom.org [longdom.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 16. biomedres.us [biomedres.us]

Safety Operating Guide

Operational Safety & Handling Protocol: 4'-Azetidinomethyl-2,3-dimethylbenzophenone

This guide is structured as a high-level operational protocol for 4'-Azetidinomethyl-2,3-dimethylbenzophenone .

Note on Chemical Identity & Hazard Extrapolation: As a specific Safety Data Sheet (SDS) for this exact intermediate is not publicly indexed in standard global registries, this protocol utilizes Fragment-Based Hazard Assessment (FBHA) . We derive safety parameters by analyzing its two reactive pharmacophores: the Benzophenone core (photosensitizer, potential endocrine disruptor) and the Azetidine ring (strained N-heterocycle, potential alkylating agent/genotoxin).

Hazard Architecture & Risk Assessment

Before handling, researchers must understand why specific controls are required. This compound is not merely an "irritant"; it combines a photo-active core with a strained ring system.

| Structural Fragment | Associated Hazard Class | Operational Implication |

| Azetidine Ring | High Reactivity / Potential Genotoxin | Strained 4-membered rings are prone to ring-opening reactions. Treat as a potential alkylating agent. Strict inhalation and skin contact isolation required. |

| Benzophenone Core | Photosensitizer / Carcinogen (Group 2B) | Can generate free radicals upon UV exposure. Amber glassware and UV-filtered lighting are mandatory. |

| Benzylic Amine | Oxidation Sensitive | The methylene bridge renders the amine susceptible to oxidation. Handle under inert atmosphere (Argon/Nitrogen). |

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. This protocol mandates Enhanced Chemical Containment (ECC) standards due to the azetidine moiety.

Core PPE Requirements[1][2][3][4][5][6][7]

| Zone | Equipment | Specification & Rationale |

| Ocular | Chemical Splash Goggles | Safety glasses are prohibited . Vapors from azetidine derivatives can be lachrymators (tear-inducing) or severely irritating to mucous membranes. |